molecular formula C23H22N2O2 B3675021 N,N'-(phenylmethylene)bis(3-methylbenzamide)

N,N'-(phenylmethylene)bis(3-methylbenzamide)

Cat. No.: B3675021
M. Wt: 358.4 g/mol
InChI Key: GPANCLNNQDCZMH-UHFFFAOYSA-N
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Description

“N,N’-(phenylmethylene)bis(3-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .


Molecular Structure Analysis

The molecular formula of “N,N’-(phenylmethylene)bis(3-methylbenzamide)” is C29H26N2O2 . It has an average mass of 434.529 Da and a monoisotopic mass of 434.199432 Da .


Physical And Chemical Properties Analysis

“N,N’-(phenylmethylene)bis(3-methylbenzamide)” has a density of 1.2±0.1 g/cm3, a boiling point of 516.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.9±3.0 kJ/mol and a flash point of 128.7±30.3 °C . The compound has a molar refractivity of 134.4±0.3 cm3, and it has 4 H bond acceptors and 2 H bond donors .

Scientific Research Applications

N,N'-(phenylmethylene)bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,N'-(phenylmethylene)bis(3-methylbenzamide) has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) has also been used as a building block for the synthesis of various organic compounds such as macrocycles and dendrimers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(phenylmethylene)bis(3-methylbenzamide) in lab experiments is its ease of synthesis and availability. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also a versatile reagent that can be used in various organic reactions. However, N,N'-(phenylmethylene)bis(3-methylbenzamide) is known to be unstable under certain conditions, such as in the presence of strong acids or bases. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also sensitive to light and air, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for the research and development of N,N'-(phenylmethylene)bis(3-methylbenzamide). One potential direction is the synthesis of N,N'-(phenylmethylene)bis(3-methylbenzamide) derivatives with improved activity and stability. Another direction is the investigation of the mechanism of action of N,N'-(phenylmethylene)bis(3-methylbenzamide) and its interaction with cellular proteins and enzymes. N,N'-(phenylmethylene)bis(3-methylbenzamide) can also be used as a template for the synthesis of novel organic compounds with potential applications in various fields.
Conclusion:
In conclusion, N,N'-(phenylmethylene)bis(3-methylbenzamide) is a versatile reagent that has gained significant attention in the scientific community due to its potential applications in various fields. N,N'-(phenylmethylene)bis(3-methylbenzamide) can be synthesized through a simple condensation reaction and has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) is a promising building block for the synthesis of various organic compounds and has several future directions for research and development.

Biochemical Analysis

Biochemical Properties

It is known that amides, a class of compounds to which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is not currently known.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPANCLNNQDCZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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